REACTION_CXSMILES
|
Cl.[NH2:2][CH2:3][CH2:4][SH:5].[Na].Cl.Cl[CH2:9][C:10]1[C:15]([O:16][CH2:17][CH3:18])=[CH:14][CH:13]=[CH:12][N:11]=1>C(O)C>[NH2:2][CH2:3][CH2:4][S:5][CH2:9][C:10]1[C:15]([O:16][CH2:17][CH3:18])=[CH:14][CH:13]=[CH:12][N:11]=1 |f:0.1,3.4,^1:5|
|
Name
|
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
Cl.NCCS
|
Name
|
|
Quantity
|
1.576 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC1=NC=CC=C1OCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
stirred at 10°-12°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The mixture was left
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (discarded)
|
Type
|
EXTRACTION
|
Details
|
was extracted with chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform extracts were evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NCCSCC1=NC=CC=C1OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |